5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine
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Overview
Description
5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . This compound is characterized by the presence of a chloro group, an oxetane ring, and a pyridine ring, making it a unique structure in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-hydroxypyridine with oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the hydroxyl group by the oxetane ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxetane derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The oxetane ring is known to enhance the stability and bioavailability of the compound, making it a valuable scaffold in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-(Oxetan-3-yloxy)pyridin-3-amine: Similar structure but lacks the chloro group.
2-Pyridinamine, 5-(3-oxetanyloxy): Similar structure with variations in the position of the oxetane ring
Uniqueness
5-Chloro-4-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
5-chloro-4-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-11-2-7(10)8(6)13-5-3-12-4-5/h1-2,5H,3-4,10H2 |
InChI Key |
CXVGROOHVGAOOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=NC=C2N)Cl |
Origin of Product |
United States |
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